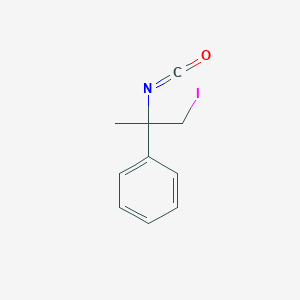
(1-Iodo-2-isocyanatopropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodo-2-isocyanatopropan-2-yl)benzene is a chemical compound with the molecular formula C10H10INO It is characterized by the presence of an iodine atom and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring under specific conditions . The isocyanate group can then be added through a reaction with a suitable isocyanate reagent .
Industrial Production Methods
Industrial production of (1-Iodo-2-isocyanatopropan-2-yl)benzene may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes to ensure the desired purity and yield . The specific conditions and reagents used can vary depending on the scale and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Iodo-2-isocyanatopropan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
(1-Iodo-2-isocyanatopropan-2-yl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Iodo-2-isocyanatopropan-2-yl)benzene involves its reactivity with various molecular targets. The iodine atom and isocyanate group can interact with nucleophiles and electrophiles, leading to a range of chemical transformations . These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-nitrobenzene: Similar in structure but contains a nitro group instead of an isocyanate group.
1-Fluoro-2-(1-iodo-2-isocyanatopropan-2-yl)benzene: Contains a fluorine atom in addition to the iodine and isocyanate groups.
Uniqueness
(1-Iodo-2-isocyanatopropan-2-yl)benzene is unique due to the presence of both an iodine atom and an isocyanate group on the benzene ring.
Properties
CAS No. |
89877-33-8 |
|---|---|
Molecular Formula |
C10H10INO |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
(1-iodo-2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C10H10INO/c1-10(7-11,12-8-13)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
OXNWXZMROVLNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C1=CC=CC=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


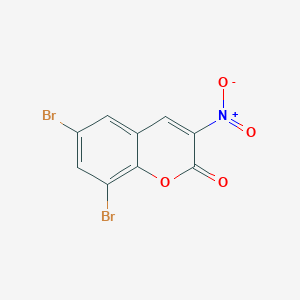
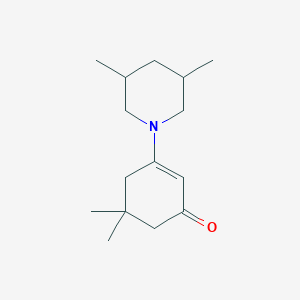
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

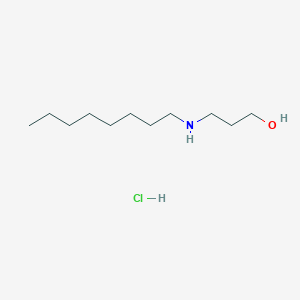
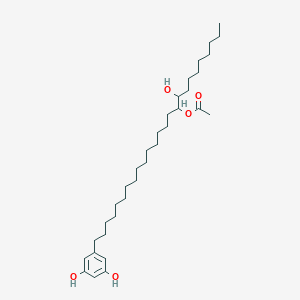
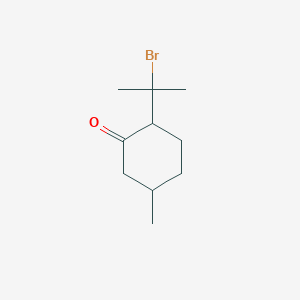
![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
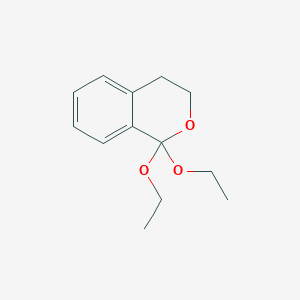
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
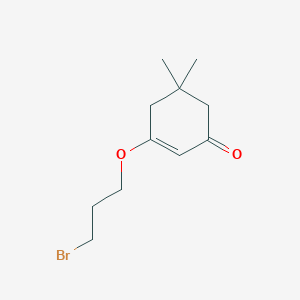
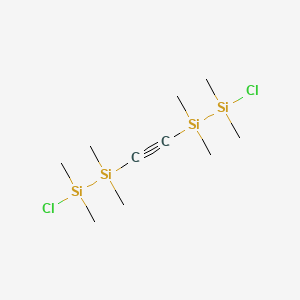
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
